4-Methoxybenzyl 7-[4-(dimethylamino)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
4-Methoxybenzyl 7-[4-(dimethylamino)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of tetrazolopyrimidines This compound is characterized by its unique structure, which includes a tetrazole ring fused to a pyrimidine ring, along with various functional groups such as methoxybenzyl, dimethylamino, and carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxybenzyl 7-[4-(dimethylamino)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate can be achieved through a multi-step process involving the following key steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting an appropriate aldehyde with a guanidine derivative under acidic conditions.
Coupling of the Tetrazole and Pyrimidine Rings: The tetrazole and pyrimidine rings can be coupled together using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Introduction of Functional Groups: The methoxybenzyl, dimethylamino, and carboxylate groups can be introduced through various substitution reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can be done by using advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-Methoxybenzyl 7-[4-(dimethylamino)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to form corresponding reduced products.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound may have potential therapeutic applications, such as acting as an inhibitor of specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-Methoxybenzyl 7-[4-(dimethylamino)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate depends on its specific interactions with molecular targets. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may act as an inhibitor of a specific enzyme by binding to its active site and preventing substrate binding. The exact molecular targets and pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: A similar compound with a fused pyrazole and pyrimidine ring structure.
Tetrazolo[1,5-a]pyrimidine: A compound with a similar tetrazole and pyrimidine ring structure but different functional groups.
4,7-Dihydropyrazolo[1,5-a]pyrimidine: A compound with a similar dihydropyrazolo and pyrimidine ring structure.
Uniqueness
4-Methoxybenzyl 7-[4-(dimethylamino)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and ring structures, which impart distinct chemical properties and potential applications. The presence of the methoxybenzyl, dimethylamino, and carboxylate groups may enhance its bioactivity and make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H24N6O3 |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
(4-methoxyphenyl)methyl 7-[4-(dimethylamino)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C22H24N6O3/c1-14-19(21(29)31-13-15-5-11-18(30-4)12-6-15)20(28-22(23-14)24-25-26-28)16-7-9-17(10-8-16)27(2)3/h5-12,20H,13H2,1-4H3,(H,23,24,26) |
InChI Key |
MELKNYMJVGXNTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)N(C)C)C(=O)OCC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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